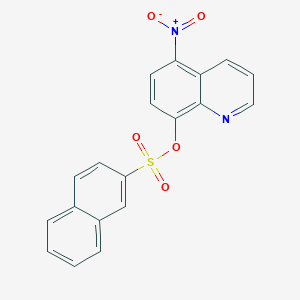![molecular formula C19H20Cl2N2O2 B11536640 2,4-dichloro-N'-[(1Z)-1-(4-ethoxyphenyl)butylidene]benzohydrazide](/img/structure/B11536640.png)
2,4-dichloro-N'-[(1Z)-1-(4-ethoxyphenyl)butylidene]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-N’-[(1Z)-1-(4-ethoxyphenyl)butylidene]benzohydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a benzohydrazide core substituted with dichloro and ethoxyphenyl groups, making it a valuable molecule in various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N’-[(1Z)-1-(4-ethoxyphenyl)butylidene]benzohydrazide typically involves the condensation of 2,4-dichlorobenzohydrazide with 4-ethoxybenzaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid or sodium acetate to facilitate the condensation reaction. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2,4-Dichloro-N’-[(1Z)-1-(4-ethoxyphenyl)butylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, potentially altering the functional groups attached to the benzohydrazide core.
Substitution: The dichloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted benzohydrazides with various functional groups.
科学的研究の応用
2,4-Dichloro-N’-[(1Z)-1-(4-ethoxyphenyl)butylidene]benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is often used in studies to understand the structure-activity relationship of hydrazide derivatives.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 2,4-dichloro-N’-[(1Z)-1-(4-ethoxyphenyl)butylidene]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazide moiety can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The dichloro and ethoxyphenyl groups contribute to the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
Similar Compounds
- 2,4-Dichloro-N’-[(1Z)-1-(4-methoxyphenyl)butylidene]benzohydrazide
- 2,4-Dichloro-N’-[(1Z)-1-(4-methylphenyl)butylidene]benzohydrazide
- 2,4-Dichloro-N’-[(1Z)-1-(4-nitrophenyl)butylidene]benzohydrazide
Uniqueness
2,4-Dichloro-N’-[(1Z)-1-(4-ethoxyphenyl)butylidene]benzohydrazide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to similar compounds, potentially offering distinct advantages in specific applications.
特性
分子式 |
C19H20Cl2N2O2 |
|---|---|
分子量 |
379.3 g/mol |
IUPAC名 |
2,4-dichloro-N-[(Z)-1-(4-ethoxyphenyl)butylideneamino]benzamide |
InChI |
InChI=1S/C19H20Cl2N2O2/c1-3-5-18(13-6-9-15(10-7-13)25-4-2)22-23-19(24)16-11-8-14(20)12-17(16)21/h6-12H,3-5H2,1-2H3,(H,23,24)/b22-18- |
InChIキー |
IHACCXFKXAXHRS-PYCFMQQDSA-N |
異性体SMILES |
CCC/C(=N/NC(=O)C1=C(C=C(C=C1)Cl)Cl)/C2=CC=C(C=C2)OCC |
正規SMILES |
CCCC(=NNC(=O)C1=C(C=C(C=C1)Cl)Cl)C2=CC=C(C=C2)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4Z)-4-[3-(benzyloxy)benzylidene]-2-(naphthalen-1-yl)-1,3-oxazol-5(4H)-one](/img/structure/B11536559.png)
![2-methoxy-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11536562.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11536570.png)
![N-[(1Z)-3-{(2Z)-2-[1-(3,4-dichlorophenyl)ethylidene]hydrazinyl}-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B11536574.png)
![N-[2-(naphthalen-1-yloxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B11536580.png)
![5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(3-hydroxypropyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11536588.png)
![4-[(E)-{2-[Bis(3-methylphenoxy)phosphoryl]hydrazin-1-ylidene}methyl]benzene-1,3-diol](/img/structure/B11536598.png)
![(1S,2S,3aR)-1-(2,2-dimethylpropanoyl)-2-[4-(trifluoromethyl)phenyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11536600.png)
![2-(3-chlorophenyl)-N-[(E)-(3,4-dichlorophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11536603.png)
![N'-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11536619.png)
![O-{4-[(4-iodophenyl)carbamoyl]phenyl} (4-ethoxyphenyl)carbamothioate](/img/structure/B11536627.png)

![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11536642.png)
